

A Technical Guide to 1-Acetyl-6-aminoindoline for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetyl-6-aminoindoline

Cat. No.: B1266892

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in **1-Acetyl-6-aminoindoline**. This versatile intermediate is a valuable building block in the synthesis of various bioactive molecules and pharmaceutical compounds. This document provides a detailed overview of its commercial availability, key experimental protocols for its synthesis, and its relevance in medicinal chemistry.

Core Compound Properties

Property	Value
IUPAC Name	1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Synonyms	1-Acetyl-6-aminoindoline, 1-Acetyl-2,3-dihydro-1H-indol-6-amine
CAS Number	62368-29-0[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O[1]
Molecular Weight	176.22 g/mol [2]
Appearance	Pale yellow to brown solid[2]
Melting Point	185-190 °C[2]
Storage	0-8 °C[2]

Commercial Suppliers for Research

1-Acetyl-6-aminoindoline is available from various chemical suppliers in research-grade quantities. The following table summarizes the offerings from several vendors to facilitate procurement for research and development purposes.

Supplier	Purity	Available Quantities	CAS Number
CP Lab Safety	97%+	5 g	62368-29-0[1]
Chem-Impex	Not Specified	Inquire	62368-29-0[2]
Matrix Scientific	Not Specified	Inquire	62368-29-0[3]
ChemicalBook	Multiple Listings	Varies	62368-29-0[4]

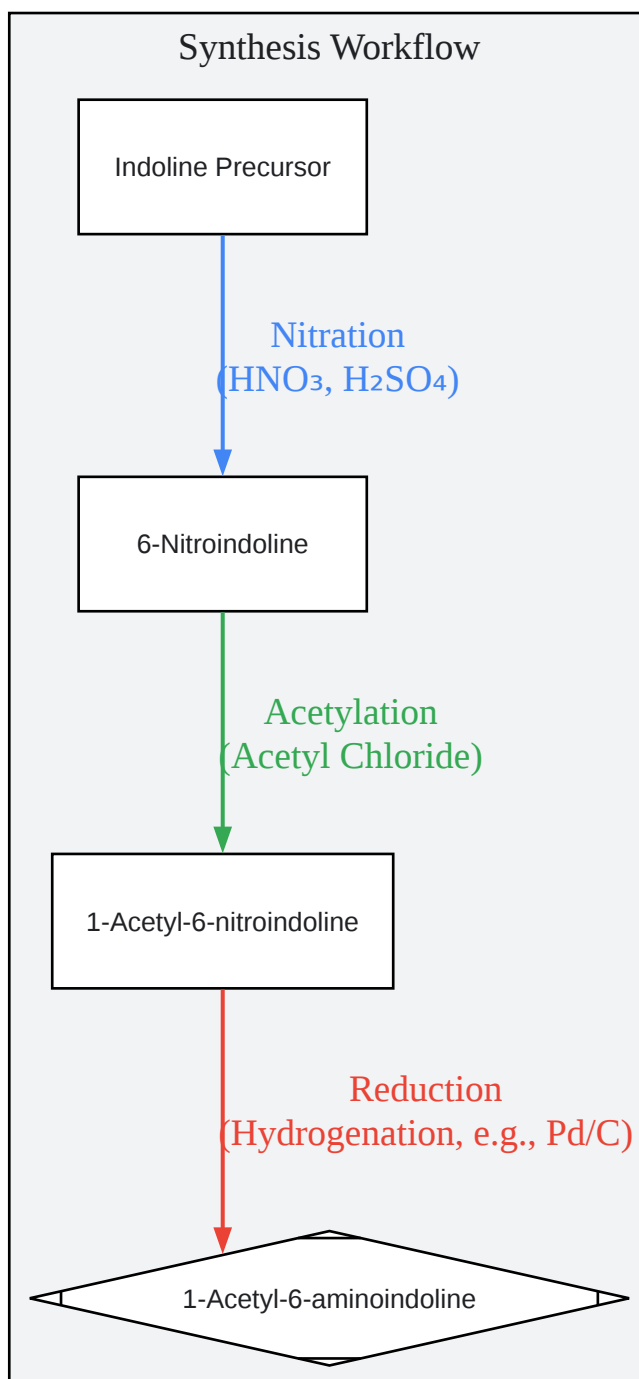
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Experimental Protocols

The synthesis of **1-Acetyl-6-aminoindoline** and its derivatives is a multi-step process. The following protocols are based on established methods for preparing substituted indolines, adapted from patent literature describing similar compounds.^[5]

General Synthesis Workflow

The overall synthetic strategy involves the formation of an indoline core, followed by nitration, acetylation, and subsequent reduction of the nitro group to the desired amine.



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Caption: General workflow for the synthesis of **1-Acetyl-6-aminoindoline**.

Detailed Experimental Protocol: Synthesis of a Substituted 1-Acetyl-6-aminoindoline

This protocol is adapted from a patented method for a structurally related compound and illustrates the key chemical transformations.^[5]

Step 1: Nitration of the Indoline Ring

- Cool the reaction vessel containing the indoline starting material to a temperature between -15 °C and 10 °C.
- Slowly add a solution of nitric acid (HNO₃) in sulfuric acid (H₂SO₄) drop-wise to the cooled reaction mixture.
- Stir the resulting mixture for approximately one hour, maintaining the low temperature.
- Carefully transfer the reaction mixture to a solution of ammonium hydroxide (NH₄OH) to neutralize the acid and adjust the pH to 8-9.
- Extract the aqueous phase with a suitable organic solvent (e.g., isopropyl acetate).
- Wash the combined organic phases with brine to yield the 6-nitroindoline derivative.

Step 2: Acetylation of the Indoline Nitrogen

- Dissolve the 6-nitroindoline product from the previous step in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Add acetyl chloride or acetic anhydride to the solution. This reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
- Allow the reaction to proceed at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, perform a standard aqueous workup to isolate the 1-acetyl-6-nitroindoline intermediate.

Step 3: Reduction of the Nitro Group

- Charge a hydrogenation reactor with the 1-acetyl-6-nitroindoline intermediate, a suitable solvent like tetrahydrofuran (THF), and a palladium on carbon (Pd/C) catalyst (typically 5%

by weight).

- Pressurize the reactor with hydrogen gas.
- Stir the reaction mixture under a hydrogen atmosphere until the reduction of the nitro group is complete.
- Filter the reaction mixture to remove the catalyst.
- Evaporate the solvent to yield the final product, **1-Acetyl-6-aminoindoline**.

Applications in Research and Drug Discovery

Indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and approved drugs.^[6] These core structures are key components in molecules targeting a variety of biological pathways, including those involved in cancer, inflammation, and neurological disorders.^{[7][8]}

1-Acetyl-6-aminoindoline serves as a crucial intermediate in the synthesis of more complex molecules. The amino group at the 6-position provides a reactive handle for further chemical modifications, allowing for the construction of compound libraries for screening and lead optimization in drug discovery programs. The acetyl group on the indoline nitrogen modulates the electronic properties of the ring system and can influence binding to biological targets.

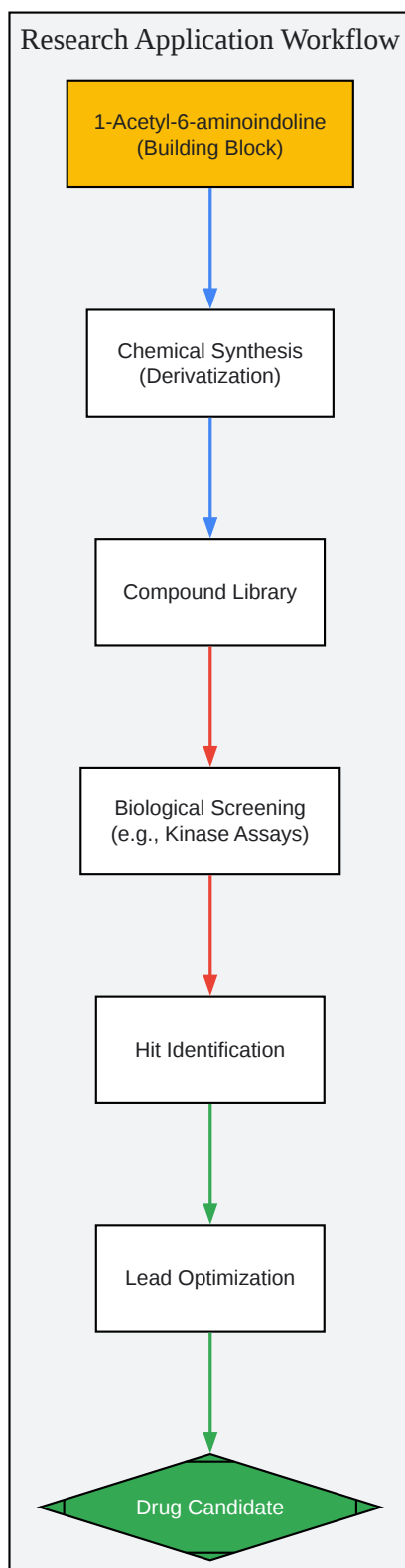
Role in Targeting Signaling Pathways

While specific signaling pathways directly modulated by **1-Acetyl-6-aminoindoline** are not extensively documented, the broader class of indole derivatives has been shown to interact with numerous key cellular signaling pathways.^[9] These include:

- **Protein Kinase Pathways:** Many indole-based compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.^{[8][9]}
- **Tubulin Polymerization:** Certain indole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism exploited in some anticancer agents.^{[7][9]}

- Receptor Binding: The indole scaffold is found in agonists and antagonists for various receptors, including serotonin receptors.[\[10\]](#)

The logical progression for utilizing **1-Acetyl-6-aminoindoline** in a research context is illustrated below.



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Caption: Logical workflow for the use of **1-Acetyl-6-aminoindoline** in drug discovery.

Conclusion

1-Acetyl-6-aminoindoline is a readily available and synthetically versatile chemical intermediate. Its utility in the construction of diverse molecular architectures makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The protocols and supplier information provided in this guide are intended to streamline the acquisition and application of this compound in a research setting, ultimately facilitating the development of novel therapeutics.

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